3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The process starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, followed by its coupling with a fluoro-substituted benzamide. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide:
Other oxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its fluoro group and oxazolo[4,5-b]pyridine moiety contribute to its distinct properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H14FN3O2 |
---|---|
Molecular Weight |
347.3g/mol |
IUPAC Name |
3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-10-14(20-24-18-17(26-20)6-3-9-22-18)7-8-16(12)23-19(25)13-4-2-5-15(21)11-13/h2-11H,1H3,(H,23,25) |
InChI Key |
HYTTYVYIVJFDIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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